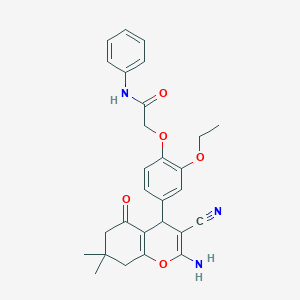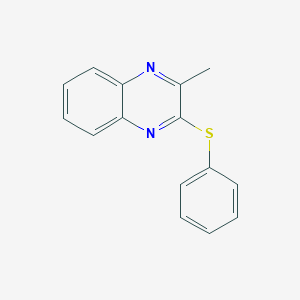
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a chromenyl group, an ethoxyphenoxy group, and a phenylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a precursor for the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides.
Analyse Chemischer Reaktionen
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide undergoes various chemical reactions:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups react with common bidentate reagents.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of various organic molecules, including those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-ethoxyphenoxy)-N-phenylacetamide can be compared with other cyanoacetamide derivatives:
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar structure but includes a thiazinyl group.
4-(2-amino-3-cyano-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide: This derivative includes a quinolinyl group and has different biological activities.
Eigenschaften
CAS-Nummer |
332053-41-5 |
|---|---|
Molekularformel |
C28H29N3O5 |
Molekulargewicht |
487.5g/mol |
IUPAC-Name |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O5/c1-4-34-22-12-17(10-11-21(22)35-16-24(33)31-18-8-6-5-7-9-18)25-19(15-29)27(30)36-23-14-28(2,3)13-20(32)26(23)25/h5-12,25H,4,13-14,16,30H2,1-3H3,(H,31,33) |
InChI-Schlüssel |
IJZIJSJMYAXTHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Fluorophenyl)[4-(3-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407892.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE](/img/structure/B407894.png)
![1-(4-METHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407895.png)
![1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B407898.png)
![1-[(4-BROMOPHENYL)METHYL]-4-(2,6-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B407900.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407902.png)
methanone](/img/structure/B407903.png)
![2-[2-(4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407905.png)
![ethyl 7-isopropyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B407906.png)
![(2-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407907.png)
![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)

![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B407912.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407915.png)
